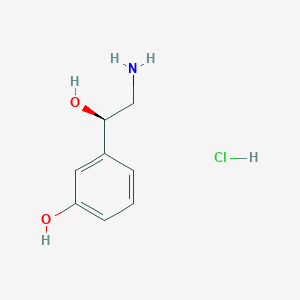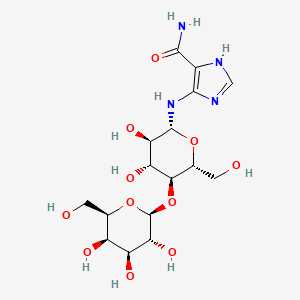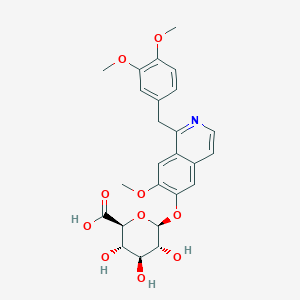![molecular formula C22H44N2O5Si B13850039 Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B13850039.png)
Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate is a complex organic compound characterized by the presence of multiple functional groups, including tert-butyl, amino, silyl, and azetidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the protection of amino groups, silylation, and the formation of the azetidine ring. Common reagents used in these steps include tert-butyl(dimethyl)silyl chloride for silylation and tert-butyl chloroformate for the protection of amino groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the amino and silyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies .
Biology and Medicine
In biological and medicinal research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry
In the industrial sector, the compound’s unique reactivity can be harnessed for the production of specialty chemicals and materials. Its use in flow microreactor systems highlights its potential for scalable and sustainable chemical manufacturing .
Mecanismo De Acción
The mechanism by which Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for specific interactions with target molecules, influencing biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-oxobutyl]azetidine-2-carboxylate: Lacks the additional tert-butyl group, resulting in different reactivity and applications.
Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate: Similar structure but with variations in the silyl and amino groups, leading to distinct chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for chemical modifications. This versatility makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C22H44N2O5Si |
|---|---|
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate |
InChI |
InChI=1S/C22H44N2O5Si/c1-20(2,3)27-18(25)15-12-13-24(15)14-16(29-30(10,11)22(7,8)9)17(23)19(26)28-21(4,5)6/h15-17H,12-14,23H2,1-11H3 |
Clave InChI |
XPHWAXKNEJCLTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CCN1CC(C(C(=O)OC(C)(C)C)N)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



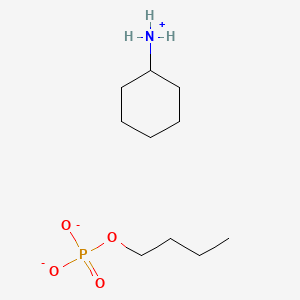
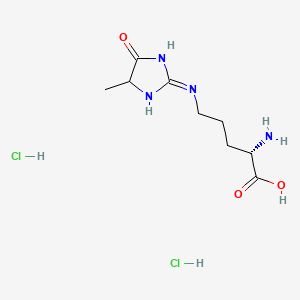
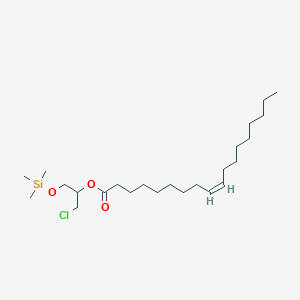
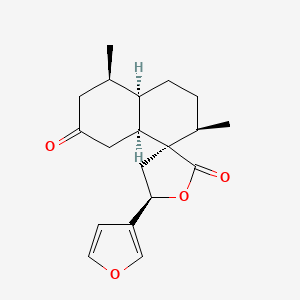
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-chloro-N-(2,6-dichlorophenyl)acetamide)](/img/structure/B13849982.png)
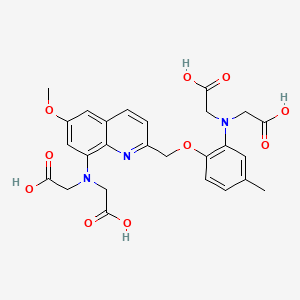


![1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine](/img/structure/B13850015.png)

